molecular formula C25H20ClN3O2S B11472933 7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11472933
M. Wt: 462.0 g/mol
InChI Key: KNKZJUDYZSBFTR-UHFFFAOYSA-N
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Description

7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features a thiazole ring fused with a pyridine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl and phenylamino groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thiazole ring, followed by the introduction of the pyridine ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of functional groups allows for substitution reactions, where groups like halogens or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: Another complex organic compound with a different core structure but similar functional groups.

    Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

Uniqueness

7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its fused thiazole-pyridine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClN3O2S

Molecular Weight

462.0 g/mol

IUPAC Name

2-anilino-7-[3-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C25H20ClN3O2S/c26-18-11-9-16(10-12-18)15-31-20-8-4-5-17(13-20)21-14-22(30)28-24-23(21)32-25(29-24)27-19-6-2-1-3-7-19/h1-13,21H,14-15H2,(H,27,29)(H,28,30)

InChI Key

KNKZJUDYZSBFTR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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